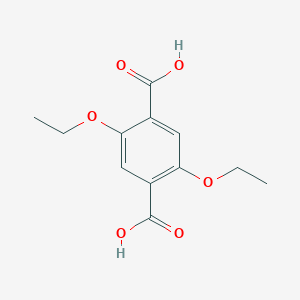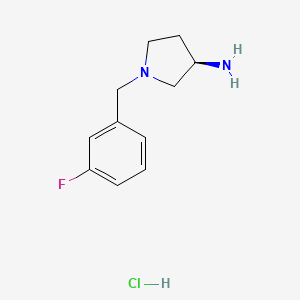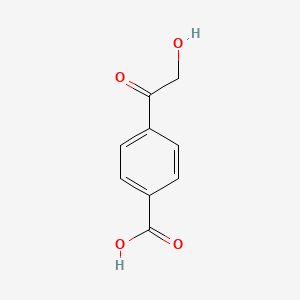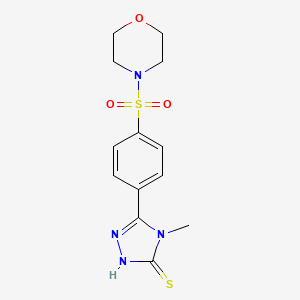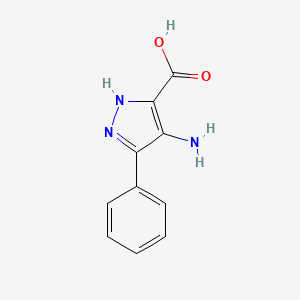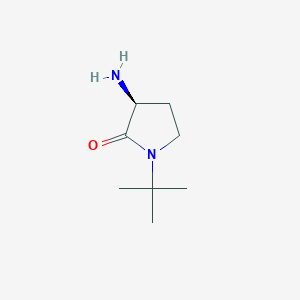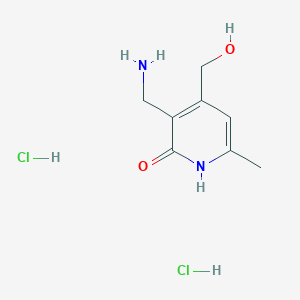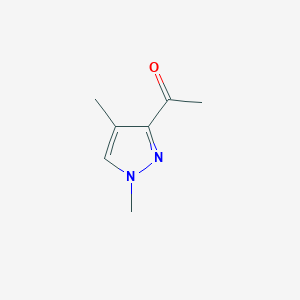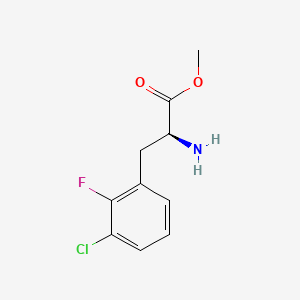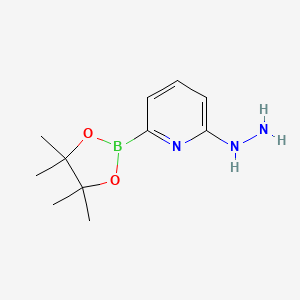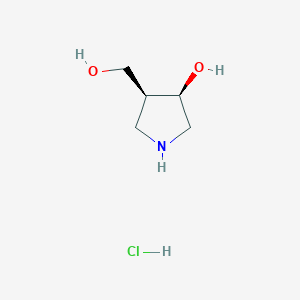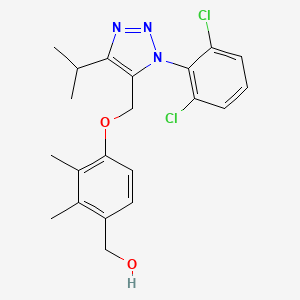
(4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol is a complex organic compound that features a triazole ring, dichlorophenyl group, and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added via a Williamson ether synthesis.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, dechlorinated products.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule
Medicine
The compound’s structure suggests it could be a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the dichlorophenyl group could enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- (4-((1-(2,6-Dichlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
- (4-((1-(2,6-Dichlorophenyl)-4-ethyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
Uniqueness
The uniqueness of (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol lies in its specific substitution pattern, which can influence its reactivity and interactions. The isopropyl group may confer different steric and electronic properties compared to methyl or ethyl groups, potentially leading to unique biological or chemical behavior.
属性
分子式 |
C21H23Cl2N3O2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yltriazol-4-yl]methoxy]-2,3-dimethylphenyl]methanol |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-12(2)20-18(11-28-19-9-8-15(10-27)13(3)14(19)4)26(25-24-20)21-16(22)6-5-7-17(21)23/h5-9,12,27H,10-11H2,1-4H3 |
InChI 键 |
QSZZRAYSXJIIDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)OCC2=C(N=NN2C3=C(C=CC=C3Cl)Cl)C(C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


